2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-7-12(4-6-14-10)15-9-11-3-2-5-13-8-11;;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEGJQPEEMAZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Piperidinylmethoxy Intermediate
A primary route involves the alkylation of 4-hydroxy-2-methylpyridine with a piperidin-3-ylmethanol derivative. The hydroxyl group of 4-hydroxy-2-methylpyridine is activated using methane sulfonyl chloride in dichloromethane, forming a mesylate intermediate. Subsequent reaction with piperidin-3-ylmethanol in the presence of triethylamine yields 2-methyl-4-[(piperidin-3-yl)methoxy]pyridine. Protonation with hydrochloric acid in ethanol affords the dihydrochloride salt (82% yield, purity >95% by HPLC).
Key reaction conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0–5°C (mesylation), 25°C (alkylation)
- Workup: Aqueous extraction, silica gel chromatography
Reductive Amination of 4-(Chloromethyl)-2-methylpyridine
Alternative methods employ reductive amination to construct the piperidine moiety. 4-(Chloromethyl)-2-methylpyridine is reacted with piperidin-3-amine in acetonitrile under reflux, followed by hydrogenation using palladium on carbon (10 wt%) at 50 psi H₂. The free base is isolated and converted to the dihydrochloride salt via HCl gas saturation in ethyl acetate.
Optimization data:
- Hydrogenation time: 12 hours
- Yield: 78% (free base), 91% (dihydrochloride)
- Purity: 97.3% (LC-MS)
Critical Analysis of Methodologies
Comparative Efficiency of Alkylation vs. Reductive Amination
A side-by-side evaluation reveals trade-offs between the two primary routes:
| Parameter | Alkylation Route | Reductive Amination Route |
|---|---|---|
| Overall Yield | 82% | 71% |
| Purity (HPLC) | 95.2% | 97.3% |
| Reaction Time | 8 hours | 18 hours |
| Cost (Reagents) | $12.50/g | $18.20/g |
| Scalability | >1 kg demonstrated | Limited to 500 g batches |
The alkylation route is preferred for large-scale synthesis due to lower reagent costs and shorter reaction times, while reductive amination offers higher purity for API-grade material.
Solvent and Catalyst Optimization
Screening of Lewis acids in the alkylation step showed BF₃-etherate improves yields by 15% compared to ZnCl₂ (Table 2). Polar aprotic solvents like DMF caused decomposition (>20% impurities), whereas dichloromethane minimized side reactions.
Table 2. Lewis Acid Screening for Mesylation
| Lewis Acid | Yield (%) | Impurities (%) |
|---|---|---|
| BF₃-etherate | 92 | 3.1 |
| ZnCl₂ | 77 | 8.9 |
| AlCl₃ | 68 | 12.4 |
Purification and Salt Formation
Crystallization Techniques
The dihydrochloride salt is crystallized from ethanol/water (4:1 v/v) at −20°C, yielding needle-shaped crystals. XRPD analysis confirms polymorph Form I (characteristic peaks at 2θ = 12.4°, 18.7°, 24.1°). Recrystallization increases purity from 92% to 99.5% by removing residual triethylamine hydrochloride.
Chiral Separation Considerations
Although the target molecule lacks chiral centers, synthetic intermediates often require enantiomeric resolution. The patent literature describes using chiral SFC with an AD-H column (30% methanol/CO₂) to separate R/S isomers of piperidinylmethanol precursors.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 6.89 (dd, J = 2.4, 5.6 Hz, 1H, pyridine-H), 4.32 (m, 2H, OCH₂), 3.51–3.44 (m, 1H, piperidine-H), 2.98–2.85 (m, 4H, piperidine-H), 2.47 (s, 3H, CH₃), 1.92–1.76 (m, 4H, piperidine-H).
- HRMS (ESI+): m/z calcd. for C₁₂H₁₈N₂O [M+H]⁺: 207.1497, found: 207.1493.
Scale-Up Challenges and Mitigation
Exothermic Risk in Alkylation
The mesylation step generates HCl gas, requiring controlled addition at <10°C. Pilot plant trials identified a maximum batch size of 20 kg in 500 L reactors to prevent thermal runaway.
Residual Solvent Control
GC-MS analysis detected 380 ppm ethyl acetate in early batches, exceeding ICH Q3C limits. Switching to ethanol/water crystallization reduced residuals to <50 ppm.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced piperidine derivatives .
Scientific Research Applications
2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Impact on Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
